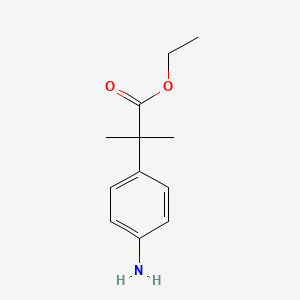

Ethyl 2-(4-aminophenyl)-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWOMLYAERSUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to Ethyl 2 4 Aminophenyl 2 Methylpropanoate

Catalytic Hydrogenation Strategies for the Aromatic Nitro Precursor

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its efficiency and the generation of water as the primary byproduct. nih.gov This process can be carried out using either homogeneous or heterogeneous catalysis.

Homogeneous Catalysis Applications

Homogeneous catalysis for the reduction of nitro compounds, while less common than heterogeneous methods, offers advantages in terms of selectivity, which can be finely tuned by modifying the ligands on the metal center. nih.gov Various transition metal complexes have been explored for this purpose. For instance, ruthenium carbonyls have been utilized as catalysts for the reduction of nitro compounds to amines using a mixture of carbon monoxide and hydrogen. google.com These reactions are typically conducted under moderate temperatures and pressures. google.com Other examples include the use of rhodium complexes, such as cis-[Rh(CO)2(amine)2]PF6, which have demonstrated catalytic activity in the reduction of nitrobenzene (B124822) to aniline (B41778) under water-gas shift reaction conditions. researchgate.net Manganese and iron-based catalysts have also been developed, offering a more economical and less toxic alternative to noble metals like palladium and platinum. nih.gov

Heterogeneous Catalysis (e.g., Palladium Black)

Heterogeneous catalysis is a cornerstone of industrial nitroarene reduction. nih.gov Palladium on carbon (Pd/C) is a common catalyst, often used with hydrogen gas or transfer hydrogenation agents like triethylsilane. organic-chemistry.org Palladium black, an amorphous form of palladium, is also an effective catalyst for the reduction of nitrobenzene to aniline. mdpi.com Studies have shown that palladium nanoparticles (PdNPs) can exhibit higher catalytic activity than both palladium(II) complexes and commercial palladium black in the reduction of nitroaromatics. mdpi.com The efficiency of these catalysts can be influenced by the support material and the presence of stabilizing ligands. nih.govmdpi.com Other heterogeneous catalysts, such as Raney Nickel, are also effective and are particularly useful when trying to avoid dehalogenation of substrates containing aromatic halides. commonorganicchemistry.com

Selective Reduction of Nitroaryl Moieties to Amines

The selective reduction of a nitro group in the presence of other reducible functional groups is a critical challenge in organic synthesis. tandfonline.com Various chemical reducing agents and systems have been developed to achieve this chemoselectivity.

Metal-Mediated Reduction Systems (e.g., Fe/NH₄Cl)

The use of iron powder in the presence of an acid, known as the Béchamp reduction, is a classic method for converting nitroarenes to anilines. researchgate.net A milder and more selective variation of this method employs iron powder with ammonium (B1175870) chloride (Fe/NH₄Cl) in a solvent system, often a mixture of alcohol and water. tandfonline.comacs.org This system is advantageous due to its low cost, ready availability, and ease of handling. tandfonline.com The Fe/NH₄Cl system has been shown to be effective for the reduction of nitroarenes that have poor solubility in standard ethanol-water mixtures by incorporating acetone (B3395972) into the solvent system. tandfonline.com This method has been successfully used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, demonstrating its utility in producing amino-functionalized esters. mdpi.com

Table 1: Comparison of Selected Metal-Mediated Reduction Systems for Nitroarenes

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Fe/NH₄Cl | Reflux in Ethanol (B145695)/Water/Acetone | Mild, neutral, selective, low cost, readily available. tandfonline.com | Can be slow, workup can be tedious. |

| SnCl₂/HCl | Room temperature or gentle heating in HCl | Effective for many substrates. | Requires stoichiometric amounts of tin salts, acidic conditions. reddit.com |

| Zn/HCl | Acidic aqueous solution | Powerful reducing agent. | Can reduce other functional groups, strongly acidic. tandfonline.com |

| NaBH₄/Ni(PPh₃)₄ | Room temperature in Ethanol | Mild conditions, selective. jsynthchem.com | Requires a transition metal catalyst. |

Other Chemical Reducing Agents

A variety of other chemical reducing agents can be employed for the selective reduction of nitroarenes. These include:

Sodium Borohydride (B1222165) (NaBH₄) : While NaBH₄ alone is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of transition metal catalysts like Ni(PPh₃)₄. jsynthchem.com

Diboron Compounds : Metal-free reductions using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(neopentylglycolato)diboron (B₂nep₂) have been developed, offering high chemoselectivity and tolerance for various functional groups. organic-chemistry.orgreddit.com

Hydrazine (B178648) Hydrate (B1144303) : In the presence of a catalyst such as Raney Nickel or V₂O₅/TiO₂, hydrazine hydrate serves as an effective reducing agent for nitro compounds. researchgate.netchemicalbook.com

Samarium(0) Metal : This can be used for the chemoselective reduction of aromatic nitro groups in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide. organic-chemistry.org

Esterification and Transesterification Approaches for the Propanoate Moiety

The final step in the synthesis of Ethyl 2-(4-aminophenyl)-2-methylpropanoate involves the formation of the ethyl ester. This can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Fischer Esterification: This is a common acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com To synthesize the target compound, 2-(4-aminophenyl)-2-methylpropanoic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The reaction is reversible, and to drive it towards the product, water can be removed as it is formed, for instance, by using a Dean-Stark apparatus or molecular sieves. masterorganicchemistry.comyoutube.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, if mthis compound were available, it could be converted to the ethyl ester by heating it with an excess of ethanol and a catalytic amount of acid or base. masterorganicchemistry.com The equilibrium is driven towards the desired product by using a large excess of the new alcohol (ethanol) and/or by removing the alcohol that is displaced (methanol). wikipedia.org

Table 2: Comparison of Esterification and Transesterification

| Method | Reactants | Catalyst | Key Considerations |

| Fischer Esterification | Carboxylic acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires removal of water or use of excess alcohol to drive to completion. masterorganicchemistry.com |

| Transesterification | Ester + Alcohol | Acid or Base | Reversible reaction; driven by excess of the new alcohol and/or removal of the displaced alcohol. wikipedia.org |

Advanced Coupling and Condensation Reactions for Analogous Structures

The formation of the carbon skeleton of 2-aryl-2-methylpropanoates can be achieved through advanced carbon-carbon bond-forming reactions. While specific examples for the title compound are not extensively documented in publicly available literature, analogous transformations provide a strong basis for potential synthetic routes.

Base-catalyzed condensation reactions, such as the Aldol-type condensation, represent a classical yet effective method for forming carbon-carbon bonds. wikipedia.orgthieme-connect.de In the context of synthesizing 2-aryl-2-methylpropanoate structures, a crossed Aldol condensation could be envisioned between a suitable aryl ketone or aldehyde and a propanoate derivative.

For instance, a plausible, though challenging, approach could involve the reaction of a p-nitroacetophenone with a silyl (B83357) ketene (B1206846) acetal (B89532) derived from ethyl isobutyrate under the influence of a Lewis acid. However, a more direct analogy can be drawn from the synthesis of 2-aryl methyl acrylates, where the enolate of a phenylacetate (B1230308) derivative is condensed with formaldehyde. scirp.org This highlights the principle of reacting an enolate with a carbonyl compound to build the carbon framework.

A hypothetical Aldol-type approach for a precursor to the target molecule is outlined below:

| Reactant 1 | Reactant 2 | Base/Catalyst | Intermediate Product |

| Ethyl isobutyrate | 4-Nitrobenzoyl chloride | Strong non-nucleophilic base (e.g., LDA) | Ethyl 2-methyl-3-oxo-3-(4-nitrophenyl)propanoate |

This intermediate could then undergo further transformations, such as decarboxylation and reduction, to yield the desired backbone. However, controlling the reactivity and preventing self-condensation are significant challenges in such reactions. wikipedia.org

Modern cross-coupling reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds. Boron-mediated cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are well-suited for creating the aryl-quaternary carbon bond. nih.govnih.govmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst.

A potential Suzuki-Miyaura coupling strategy for a precursor to this compound could involve the reaction of a (4-nitrophenyl)boronic acid with a suitable electrophile containing the 2-methylpropanoate (B1197409) moiety.

A representative reaction scheme is as follows:

| Aryl Boronic Acid | Electrophile | Catalyst | Product |

| 4-Nitrophenylboronic acid | Ethyl 2-bromo-2-methylpropanoate | Pd(PPh₃)₄ | Ethyl 2-(4-nitrophenyl)-2-methylpropanoate |

The success of this reaction is contingent on the appropriate choice of catalyst, base, and solvent to ensure efficient coupling and minimize side reactions. claremont.eduncl.ac.uk The subsequent reduction of the nitro group would then yield the target compound.

Multi-Step Synthesis Design and Optimization

A plausible multi-step synthesis can be adapted from methodologies used for structurally related pharmaceutical intermediates. google.com A potential synthetic route commencing from 4-nitrotoluene (B166481) is outlined below:

Scheme 1: Proposed Multi-Step Synthesis of this compound

Oxidation: 4-Nitrotoluene is oxidized to 4-nitrobenzoic acid.

Acylation: 4-Nitrobenzoic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with a suitable reagent to introduce the isobutyryl group, though this is a less common approach. A more standard route would be to build the side chain differently.

A more viable and commonly employed strategy involves starting with a precursor that already contains the phenylacetic acid moiety or building it through reactions like the Strecker synthesis or cyanohydrin formation followed by hydrolysis.

Let's consider a more practical synthetic design starting from 4-nitrobenzyl cyanide:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Alkylation | 4-Nitrobenzyl cyanide, Methyl iodide (2 eq.), Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | 2-Methyl-2-(4-nitrophenyl)propanenitrile (B187685) |

| 2 | Hydrolysis and Esterification | H₂SO₄, Ethanol, Heat | Ethyl 2-(4-nitrophenyl)-2-methylpropanoate |

| 3 | Reduction | H₂, Pd/C or SnCl₂/HCl | This compound |

Optimization of this multi-step synthesis would involve a detailed study of each step to maximize the yield and purity of the product. This includes optimizing reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of catalysts and solvents.

Considerations for Scalable Academic Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable academic synthesis requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.gov

Key Considerations for Scalable Synthesis:

| Factor | Consideration | Example for the Target Compound's Synthesis |

| Reagent Cost and Availability | Readily available and inexpensive starting materials and reagents should be prioritized. | Starting from commercially available 4-nitrotoluene or 4-nitrobenzyl cyanide is generally cost-effective. |

| Reaction Conditions | Reactions should ideally be conducted at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment. | The reduction of the nitro group using catalytic hydrogenation is generally preferred over stoichiometric metal reductions at a larger scale due to milder conditions and easier work-up. |

| Purification | Purification methods should be amenable to larger scales. Crystallization is often preferred over chromatography. | The final product, being an ester, might be an oil, making purification by distillation a viable option. If it is a solid, crystallization would be ideal. |

| Safety | The use of hazardous reagents and the generation of toxic byproducts should be minimized. | The use of highly toxic reagents like dimethyl sulfate (B86663) for methylation should be avoided in favor of less hazardous alternatives like methyl iodide, with appropriate safety precautions. |

| Waste Management | The environmental impact of the synthesis should be considered, and waste should be minimized and managed responsibly. | The use of catalytic rather than stoichiometric reagents reduces waste generation. |

By carefully addressing these considerations, a synthetic route for this compound can be developed that is not only efficient in the laboratory but also practical for larger-scale academic preparations.

Chemical Reactivity and Strategic Derivatization of Ethyl 2 4 Aminophenyl 2 Methylpropanoate

Transformations of the Aromatic Amino Functionality

The aniline (B41778) moiety, characterized by the amino group (-NH₂) attached to the phenyl ring, is a site of rich chemical reactivity. The lone pair of electrons on the nitrogen atom significantly influences the properties of the aromatic ring and participates directly in several key reactions.

Acylation and Amidation Reactions

The primary amino group of Ethyl 2-(4-aminophenyl)-2-methylpropanoate readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. byjus.com This reaction, often referred to as acetylation when acetic anhydride (B1165640) is used, is a nucleophilic acyl substitution where the aniline nitrogen acts as the nucleophile. byjus.com

This transformation is strategically important as it converts the highly activating amino group into a moderately activating acetamido group. libretexts.org This attenuation of the amino group's activating influence is crucial for controlling subsequent reactions, such as electrophilic aromatic substitution, preventing over-reaction and improving product selectivity. libretexts.org The resulting amide can be hydrolyzed back to the parent amine under acidic or basic conditions, making it an excellent protecting group. libretexts.org

| Acylating Agent | Reaction Conditions | Product |

| Acetic Anhydride ((CH₃CO)₂O) | Pyridine (base catalyst) | Ethyl 2-(4-acetamidophenyl)-2-methylpropanoate |

| Benzoyl Chloride (C₆H₅COCl) | Schotten-Baumann conditions (e.g., NaOH(aq)) | Ethyl 2-(4-benzamido)-2-methylpropanoate |

| Carboxylic Acid (R-COOH) | Boric acid or other catalysts, heat | Ethyl 2-(4-(N-acyl)aminophenyl)-2-methylpropanoate |

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. chemistrysteps.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the ring, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

However, the high reactivity of the aniline ring can be a disadvantage, often leading to multiple substitutions. libretexts.org For instance, bromination of aniline in bromine water readily produces a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com Furthermore, reactions carried out in strong acid, such as nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄), are problematic. byjus.com The acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group, deactivating the ring towards electrophilic attack. pearson.com

To overcome these issues, the acylation strategy described previously is employed. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled, monosubstitution, typically at the para position due to reduced steric hindrance. libretexts.org

| Reaction | Reagent | Expected Major Product (after deprotection) | Notes |

| Bromination | Br₂ in Acetic Acid | Ethyl 2-(4-amino-3-bromophenyl)-2-methylpropanoate | Acylation of the amine is required first to prevent polysubstitution. |

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-(4-amino-3-nitrophenyl)-2-methylpropanoate | Requires protection of the amino group as an amide to prevent oxidation and meta-direction. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-ethoxycarbonyl-1-methylethyl)benzenesulfonic acid | The amino group is protonated, forming anilinium hydrogen sulphate which rearranges on heating. byjus.com |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comunacademy.com The process converts the amino group into a diazonium salt functionality (-N₂⁺Cl⁻). organic-chemistry.org

Aryl diazonium salts are highly valuable synthetic intermediates. organic-chemistry.orgmasterorganicchemistry.com The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. organic-chemistry.org

Furthermore, the diazonium ion is a weak electrophile and can attack electron-rich aromatic rings, such as phenols and other anilines, in a reaction known as azo coupling. libretexts.org This electrophilic aromatic substitution reaction yields brightly colored azo compounds, which are the basis of many synthetic dyes. masterorganicchemistry.comlibretexts.org The coupling typically occurs at the para position of the activated ring. wikipedia.orgjove.com

| Step | Reaction Name | Reagents | Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl(aq), 0-5 °C | Ethyl 2-(4-(diazonium)phenyl)-2-methylpropanoate chloride |

| 2 | Azo Coupling | Phenol, mild alkaline conditions | Ethyl 2-(4-((4-hydroxyphenyl)diazenyl)phenyl)-2-methylpropanoate (an azo dye) |

Nucleophilic Reactivity of the Aniline Moiety

The lone pair of electrons on the nitrogen atom confers nucleophilic character to the amino group. quora.comvedantu.com This allows the aniline moiety to react with electrophiles. A common example is N-alkylation, where the amine reacts with alkyl halides in a nucleophilic substitution reaction. This reaction can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. vedantu.com

Reactions at the Ester Group

The ethyl ester functionality is the second major site of reactivity in the molecule. It is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. jk-sci.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, essentially the reverse of Fischer esterification. chemistrysteps.comyoutube.com The reaction is typically carried out by heating the ester in the presence of a dilute strong acid (e.g., H₂SO₄ or HCl) and a large excess of water to shift the equilibrium towards the products. chemistrysteps.com The mechanism proceeds via several steps:

Protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. jk-sci.comchemguide.co.uk

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

A proton transfer from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com

Elimination of ethanol (B145695) from the tetrahedral intermediate, regenerating the carbonyl group. youtube.com

Deprotonation of the carbonyl oxygen to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.comchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com This is the preferred method for preparative purposes as the reaction goes to completion. jk-sci.com The mechanism involves:

Nucleophilic attack of a hydroxide (B78521) ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. jk-sci.commasterorganicchemistry.comlibretexts.org

The collapse of this intermediate, with the elimination of an ethoxide ion (⁻OCH₂CH₃) as the leaving group, to form the carboxylic acid. masterorganicchemistry.com

A rapid and irreversible acid-base reaction occurs between the newly formed carboxylic acid (an acid) and the ethoxide ion (a strong base) or another hydroxide ion. This deprotonates the carboxylic acid to form a resonance-stabilized carboxylate salt. chemistrysteps.commasterorganicchemistry.com

To obtain the neutral carboxylic acid, a final acidification step (workup) is required to protonate the carboxylate salt. jk-sci.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Nature of Reaction | Reversible, Equilibrium | Irreversible |

| Nucleophile | Weak (H₂O) | Strong (OH⁻) |

| Initial Step | Protonation of C=O | Nucleophilic attack on C=O |

| Final Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol (before acid workup) |

| Driving Force | Use of excess water | Irreversible deprotonation of the carboxylic acid |

Reductions to Alcohol Derivatives

The ester functional group in this compound is susceptible to reduction by powerful hydrating agents to yield the corresponding primary alcohol, 2-(4-aminophenyl)-2-methylpropan-1-ol (B112172). Lithium aluminum hydride (LiAlH₄) is a potent and commonly employed reagent for this transformation. masterorganicchemistry.comadichemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. libretexts.org This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide (-OEt) leaving group to transiently form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide intermediate. masterorganicchemistry.com A final aqueous workup step protonates the alkoxide to yield the primary alcohol product. libretexts.org

Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent violent decomposition of the reagent. adichemistry.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters to alcohols under standard conditions. masterorganicchemistry.comlibretexts.org This difference in reactivity allows for selective reductions in molecules containing both ester and more reactive carbonyl groups, such as ketones or aldehydes.

Reactant: this compound

Reagent: 1. Lithium aluminum hydride (LiAlH₄) in dry ether/THF; 2. Aqueous workup (e.g., H₂O/H₃O⁺)

Product: 2-(4-aminophenyl)-2-methylpropan-1-ol

This reduction is a fundamental strategy for converting the ester into a versatile alcohol functional group, which can then be used in a variety of subsequent synthetic operations, such as etherification or conversion to a leaving group for nucleophilic substitution.

Ammonolysis and Aminolysis Pathways

The ester group of this compound can undergo nucleophilic acyl substitution with ammonia (B1221849) (ammonolysis) or primary/secondary amines (aminolysis) to form the corresponding amide. chemistrysteps.comwikipedia.org This reaction involves the nucleophilic attack of the nitrogen atom from ammonia or an amine on the ester's carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate, which then collapses by expelling the alkoxy group (ethoxide, ⁻OEt) as a leaving group, yielding the amide product and ethanol. nih.gov

The general mechanism follows these steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia or an amine attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton Transfer: A proton is typically transferred from the nitrogen to the alkoxy oxygen.

Elimination: The C=O double bond reforms, and the ethoxy group is eliminated as ethanol.

While feasible, the aminolysis of esters is often a slow reaction under neutral conditions because alkoxides are poor leaving groups. chemistrysteps.com The reaction can be facilitated by heating or by using catalysts. For instance, certain bifunctional organocatalysts, like 2-pyridones, have been shown to accelerate ester aminolysis by simultaneously activating both the ester and the amine through hydrogen bonding. rsc.org The reaction with ammonia would produce 2-(4-aminophenyl)-2-methylpropanamide, while reaction with a primary amine (R'-NH₂) would yield the N-substituted amide, N-R'-2-(4-aminophenyl)-2-methylpropanamide.

Reactivity of the α-Methylated Propanoate Backbone

A defining structural feature of this compound is the presence of two methyl groups on the α-carbon (the carbon adjacent to the ester carbonyl group). This α,α-disubstitution has a profound impact on the reactivity of the propanoate backbone. Specifically, the molecule lacks α-hydrogens.

The absence of α-hydrogens means that this compound cannot form an enolate ion at the α-position. masterorganicchemistry.com Enolate formation is a critical step in a wide range of important carbon-carbon bond-forming reactions for esters, including:

Claisen Condensation: This reaction, which involves the self-condensation of two ester molecules, requires the presence of at least two α-hydrogens on one of the esters to form a nucleophilic enolate.

Alkylation Reactions: The direct alkylation of esters at the α-carbon proceeds via an enolate intermediate that acts as a nucleophile to attack an alkyl halide. libretexts.org

Therefore, the α-methylated backbone of this compound is inert to reactions that proceed through α-enolate intermediates. This lack of reactivity can be a strategic advantage in complex syntheses, as it prevents unwanted side reactions like self-condensation or racemization at the α-carbon (though this specific molecule is achiral). The reactivity of the propanoate backbone is thus largely confined to reactions of the ester group itself, such as reduction (as discussed in 3.2.2) and aminolysis (3.2.3), without interference from α-carbon chemistry.

Complex Functionalization and Linker Strategies

Applications in Suzuki-Miyaura Coupling for Aromatic Extension

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.gov this compound can be strategically employed in Suzuki-Miyaura reactions to achieve aromatic extension, but it cannot be used directly. The primary amino group (-NH₂) on the phenyl ring must first be converted into a group suitable for the catalytic cycle, such as a halide or triflate.

A common synthetic route to prepare the molecule for Suzuki coupling is the Sandmeyer reaction. This process would involve:

Diazotization: Treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr or HCl) at low temperatures to form a diazonium salt (-N₂⁺).

Halogenation: Reacting the diazonium salt with a copper(I) halide (e.g., CuBr) to replace the diazonium group with a halogen, yielding, for example, Ethyl 2-(4-bromophenyl)-2-methylpropanoate.

Once converted to the aryl bromide derivative, the molecule can serve as a substrate in a Suzuki-Miyaura coupling reaction. It can be coupled with a variety of aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base to form a new biaryl structure. mdpi.com This strategy allows for the extension of the aromatic system, enabling the synthesis of complex molecules with tailored electronic and structural properties.

| Reaction Stage | Description | Typical Reagents |

| Activation | Conversion of the amino group to a halide via a diazonium salt. | 1. NaNO₂, HBr (aq), 0-5 °C 2. CuBr |

| Coupling | Palladium-catalyzed reaction of the resulting aryl halide with an organoboron compound. | Ar'-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Product | An extended aromatic system with a new C-C bond. | Ethyl 2-(4'-aryl-biphenyl-4-yl)-2-methylpropanoate |

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.orgsigmaaldrich.com The aromatic ring of this compound is generally unreactive as a diene in a standard Diels-Alder reaction due to the stability conferred by its aromaticity. Similarly, the molecule in its native form does not possess the features of a reactive dienophile.

However, the molecule can be envisioned as a scaffold that could be chemically modified to participate in such cycloadditions. For the molecule to act as a dienophile, an alkene or alkyne functionality would need to be introduced, typically in conjugation with an electron-withdrawing group to enhance its reactivity. organic-chemistry.orgmasterorganicchemistry.com The ester group itself can serve as a mild electron-withdrawing group. For example, if the amino group were converted into a vinyl group, the resulting conjugated system could potentially act as a dienophile, although it would likely not be highly reactive.

Alternatively, derivatization of the aromatic ring to create a diene system is a more complex synthetic challenge. While some specialized intramolecular Diels-Alder reactions involving benzene rings exist (often requiring high temperatures or specific catalytic activation), they are not broadly applicable. Therefore, the direct participation of this compound in Diels-Alder reactions is not a primary reactivity pathway. Its use in such strategies would necessitate significant, multi-step derivatization to install the required diene or dienophile functionality.

Protective Group Strategies for Selective Reactivity

This compound possesses two main functional groups: a primary aromatic amine and an ethyl ester. In a multi-step synthesis, it is often necessary to selectively react at one site while leaving the other unchanged. This chemoselectivity is achieved by using protecting groups. wikipedia.org An orthogonal protection strategy is particularly valuable, wherein different protecting groups are used for each functional group, and each can be removed under specific conditions without affecting the other.

Protecting the Amino Group: The primary amine is a nucleophilic and basic site. To prevent it from reacting with electrophiles or interfering with base-sensitive reactions, it can be protected. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to bases and hydrogenolysis but is readily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acids and bases but is cleaved by catalytic hydrogenolysis (H₂/Pd).

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acids and hydrogenolysis but is removed by mild bases, such as piperidine. organic-chemistry.org

By protecting the amine, reactions can be selectively performed at the ester group (e.g., reduction with LiAlH₄) or on the aromatic ring (e.g., electrophilic aromatic substitution, if the protected group is not strongly deactivating).

Protecting the Ester Group: While less common than amine protection, the ester could be converted to a different functional group if its reactivity needs to be masked. However, a more common strategy is to perform reactions that are selective for the amine in the presence of the ester. For example, acylation of the amine can be achieved selectively without affecting the less nucleophilic ester.

The choice of protecting group is dictated by the planned synthetic route and the conditions of subsequent reaction steps.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Mild Acid (e.g., TFA) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | H₂/Pd (Hydrogenolysis) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Mild Base (e.g., Piperidine) | Boc, Cbz |

Applications of Ethyl 2 4 Aminophenyl 2 Methylpropanoate As a Precursor and Building Block

Synthesis of Complex Organic Molecules

The compound is a foundational element for building sophisticated organic structures that are pivotal in various industrial applications.

Ethyl 2-(4-aminophenyl)-2-methylpropanoate is a key starting material for synthesizing advanced pharmaceutical intermediates (APIs). The primary amino group can be readily modified to introduce new functionalities or to build larger molecular scaffolds. For instance, related aminophenyl derivatives are used in the synthesis of novel hypoglycemic agents and analgesics. mdpi.comnih.gov The ester and methyl groups on the propanoate chain can also be modified, offering multiple avenues for derivatization to create a library of compounds for drug discovery. googleapis.comgoogle.com

A common strategy involves the acylation of the amino group, followed by further transformations. For example, reaction with various acylating agents can produce amide intermediates. These intermediates are crucial in developing a range of therapeutic agents. mdpi.com

Table 1: Examples of Pharmaceutical Scaffolds from Aminophenyl Precursors

| Precursor Type | Reaction | Resulting Scaffold | Therapeutic Area |

|---|---|---|---|

| Aminophenyl ester | Acylation & Cyclization | Benzimidazole | Antihistamine googleapis.com |

| Aminophenyl derivative | Multi-step synthesis | Dual GK and PPARγ Activators | Antidiabetic mdpi.com |

| Aminophenyl propanoate | Reduction & Esterification | Phenylpropanoates | General Intermediates nih.gov |

The aromatic amine of this compound is a classic functional group for the synthesis of azo dyes. Through a process known as diazotization, the amine is converted into a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (couplers) to form brightly colored azo compounds. googleapis.com These dyes are used extensively in the textile and printing industries. dmu.dk

In the field of agrochemicals, aniline (B41778) derivatives are precursors to a range of herbicides and fungicides. The structural motif of this compound can be incorporated into compounds designed to target specific biological pathways in pests and weeds. For example, aryloxyphenoxypropionates, a class of herbicides, can be synthesized from precursors containing a similar phenoxy structure. researchgate.net

Facilitating Heterocyclic Compound Synthesis

The compound is instrumental in the synthesis of nitrogen-containing heterocyclic rings, which are core structures in many biologically active molecules.

The synthesis of tetrazoles, five-membered rings with four nitrogen atoms, often proceeds through the reaction of a nitrile with an azide (B81097). While direct synthesis from this compound would require conversion of the amine to a nitrile, a more common route for related anilines involves converting the amino group into an azide, which can then participate in cycloaddition reactions. nih.govresearchgate.net For instance, a closely related compound, ethyl 4-aminobenzoate, is used to prepare tetrazole derivatives by reacting it with sodium azide and triethyl orthoformate. ugm.ac.id This highlights a plausible pathway for the subject compound.

Triazoles, which contain three nitrogen atoms, can be synthesized via several methods starting from an aromatic amine. nepjol.infotroindia.in One established method is the [3+2] cycloaddition of an azide (derivable from the amine) with an alkyne. nih.gov The resulting 1,2,3-triazole ring is a common feature in many pharmaceutical compounds. researchgate.net

Imidazole (B134444) derivatives are ubiquitous in medicinal chemistry. pharmacyjournal.net The synthesis of substituted imidazoles can be achieved from precursors like this compound. A typical approach involves converting the aniline into an α-amino ketone, which can then be cyclized with a cyanate (B1221674) source to form the imidazol-2-one ring. nih.gov Alternatively, multi-component reactions, such as the Radiszewski synthesis, can construct the imidazole ring from an aldehyde, a dicarbonyl compound, and an ammonia (B1221849) source, for which the aminophenyl group could be a precursor. wjpsonline.comrsc.org

Thiazolidinediones are a significant class of compounds, particularly known for their use as antidiabetic agents. nih.govnih.gov The synthesis often involves the Knoevenagel condensation between an aldehyde and 2,4-thiazolidinedione. researchgate.netresearchgate.net The aminophenyl group of the title compound can be derivatized to an aldehyde, which can then undergo this key reaction. General methods also exist where an amine is reacted with chloroacetic acid and thiourea (B124793) in a multi-step process to form the thiazolidinedione ring. google.com

Oxazoles are another important class of five-membered heterocycles containing one nitrogen and one oxygen atom. ekb.egchemsynthesis.com The synthesis of an oxazole (B20620) ring can be achieved through various routes, such as the cyclization of α-acylaminoketones. The amino group of this compound can be acylated and the adjacent position functionalized to create the necessary precursor for cyclization.

Table 2: Summary of Heterocyclic Syntheses from Aniline Precursors

| Heterocycle | Key Reaction Type | Common Reagents | Reference Example |

|---|---|---|---|

| Tetrazole | Cycloaddition | Sodium Azide, Triethyl Orthoformate | ugm.ac.id |

| Triazole | Cycloaddition | Alkynes, Azides | nih.gov |

| Imidazole | Condensation/Cyclization | α-Halo Ketones, Cyanates | nih.gov |

| Thiazolidinedione | Knoevenagel Condensation | Aldehydes, 2,4-Thiazolidinedione | researchgate.net |

| Oxazole | Cyclization | Phosphorus Oxychloride | ekb.eg |

Pathways to Pyrroles and Pyrazoles

While direct, single-step syntheses of pyrroles and pyrazoles from this compound are not extensively documented, its structure provides clear potential for its use as a key precursor in well-established synthetic routes for these important heterocycles.

Pyrrole (B145914) Synthesis via the Paal-Knorr Reaction

The Paal-Knorr synthesis is a fundamental method for synthesizing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The primary amino group on the phenyl ring of this compound makes it an ideal amine component for this reaction.

The proposed pathway involves the reaction of this compound with a 1,4-diketone, such as acetonylacetone (hexane-2,5-dione), typically under acidic conditions. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic N-substituted pyrrole ring. rgmcet.edu.in This approach allows for the direct incorporation of the 2-(4-(ethoxycarbonyl)-2-propyl)phenyl moiety onto the nitrogen atom of the pyrrole ring.

Pyrazole (B372694) Synthesis via the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies typically involve the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound (e.g., a 1,3-diketone or β-ketoester). researchgate.net To utilize this compound for pyrazole synthesis, the primary amino group must first be converted into a hydrazine group.

This transformation can be achieved in a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine (B124118) derivative.

The newly synthesized hydrazine can then be reacted with a 1,3-dicarbonyl compound, such as acetylacetone, to construct the pyrazole ring through a cyclocondensation reaction. This pathway yields a pyrazole with the 2-(4-(ethoxycarbonyl)-2-propyl)phenyl substituent on one of the nitrogen atoms.

| Target Heterocycle | Named Reaction | Required Co-reactant | Key Transformation of Precursor |

|---|---|---|---|

| N-Substituted Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) | Direct condensation using the primary amine. |

| N-Substituted Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Conversion of amine to hydrazine via diazotization and reduction, followed by condensation. |

Scaffolding in the Development of Structure-Reactivity Relationship (SAR) Analogs

In medicinal chemistry and drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be systematically modified to explore the structure-activity relationship (SAR). mdpi.com SAR studies are crucial for optimizing a lead compound's biological activity, selectivity, and pharmacokinetic properties. The structure of this compound provides a robust and versatile scaffold for developing libraries of analog compounds.

The molecule offers three primary points for chemical diversification:

The Primary Aromatic Amine (-NH₂): This group can be readily modified through N-alkylation, N-acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. These changes can alter the molecule's basicity, hydrogen bonding capacity, and steric profile.

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, substituents like halogens, nitro groups, or alkyl groups can be introduced, which allows for fine-tuning of the molecule's electronic properties and lipophilicity. nih.govsphinxsai.com

The Ethyl Ester (-COOCH₂CH₃): The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides or other esters. This position is key for modulating solubility and interaction with biological targets.

By systematically altering these positions, a library of analogs can be synthesized. These analogs would then be tested in biological assays to determine how each structural change affects a specific activity, such as enzyme inhibition or receptor binding. For instance, increasing the steric bulk on the amine might probe the size of a binding pocket, while adding polar groups to the ester tail could enhance aqueous solubility.

| Modification Site | Type of Modification | Example Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Primary Amine | N-Acetylation | -NHC(O)CH₃ | Removes basicity, adds hydrogen bond acceptor. |

| N-Alkylation | -NHCH₂CH₃ | Increases lipophilicity, maintains basicity. | |

| Aromatic Ring | Chlorination | -Cl | Increases lipophilicity, electron-withdrawing. |

| Nitration | -NO₂ | Strongly electron-withdrawing, potential H-bond acceptor. | |

| Ethyl Ester | Hydrolysis | -COOH | Increases polarity and water solubility, introduces acidic center. |

| Amidation | -C(O)NHCH₃ | Adds hydrogen bonding capability, modifies solubility. |

Integration into Macromolecular Architectures and Materials Science

The bifunctional nature of this compound, possessing both a reactive amine and an ester group, makes it a promising candidate as a monomer for the synthesis of advanced polymers, particularly polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netmdpi.com

The primary amine of the molecule can participate in step-growth polymerization reactions, specifically polycondensation, with difunctional comonomers such as diacyl chlorides or dicarboxylic acids. nih.gov For example, the reaction of this compound with a diacyl chloride like terephthaloyl chloride would lead to the formation of a novel polyamide.

The incorporation of the bulky 2-methylpropanoate (B1197409) group attached to the polymer backbone would likely influence the resulting material's properties. This group could disrupt chain packing, potentially leading to a more amorphous polymer with increased solubility in organic solvents compared to more rigid, crystalline polyamides. Furthermore, the ester group remains available for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional moieties. Such polymers could find applications in specialty films, coatings, or as engineering plastics where a balance of thermal stability and processability is required.

| Polymer Type | Required Comonomer | Linkage Formed | Anticipated Polymer Properties |

|---|---|---|---|

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide (-C(O)NH-) | High thermal stability, good mechanical strength, potentially enhanced solubility due to the side group. |

| Poly(ester amide) | Diol (after hydrolysis of the ester to a carboxylic acid) and a diamine comonomer | Ester and Amide | Combines properties of polyesters and polyamides, potentially biodegradable. upc.edu |

Following a comprehensive search for empirical data, it has been determined that detailed, publicly available experimental results for the advanced spectroscopic and solid-state analysis of this compound are insufficient to construct the requested article.

The specific datasets required to accurately and thoroughly populate the outlined sections—including high-resolution Nuclear Magnetic Resonance (¹H, ¹³C, 2D NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray crystallography, and Hirshfeld surface analysis—for this particular compound could not be located in the available scientific literature and chemical databases.

To generate a scientifically accurate and authoritative article as instructed, verified experimental data for the target molecule is essential. Without access to these specific spectroscopic and crystallographic findings, proceeding with the article would compromise the integrity of the content and would not meet the required standards of detail and precision for each specified subsection. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Computational Investigations of Ethyl 2 4 Aminophenyl 2 Methylpropanoate

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and understand the structural, electronic, and spectroscopic properties of molecules. For Ethyl 2-(4-aminophenyl)-2-methylpropanoate, these methods provide insights that complement experimental data, offering a deeper understanding of its behavior at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of this compound with a high degree of accuracy.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. The optimization provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amino) | ~1.40 Å |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-N-H (amino) | ~112° |

| O=C-O (ester) | ~124° |

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO is distributed over the ester group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netchemrxiv.orgresearchgate.netrsc.org It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions around the nitrogen atom of the amino group and the oxygen atoms of the ester group show negative potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the phenyl ring exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -0.8 eV |

Theoretical vibrational frequency calculations are performed to understand the vibrational modes of the molecule and to aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netscirp.org These calculations are typically carried out using the same DFT method as the geometry optimization. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and the approximate nature of the theoretical method.

For this compound, characteristic vibrational modes include the N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, and various aromatic C-H and C=C vibrations.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|

| N-H Asymmetric Stretch | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | ~3400 cm⁻¹ |

| C-H Aromatic Stretch | ~3100-3000 cm⁻¹ |

| C-H Aliphatic Stretch | ~2980-2900 cm⁻¹ |

| C=O Ester Stretch | ~1730 cm⁻¹ |

| C=C Aromatic Stretch | ~1600-1450 cm⁻¹ |

| C-N Stretch | ~1300 cm⁻¹ |

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the reactivity and stability of a molecule. pnnl.govresearchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. η = (I - A) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow. ω = χ² / (2η).

These descriptors are crucial for predicting the behavior of this compound in chemical reactions.

Table 4: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | ~ 5.2 eV |

| Electron Affinity (A) | -ELUMO | ~ 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.2 eV |

Molecules with significant charge separation, often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. mdpi.comresearchgate.netresearchgate.netphyschemres.orgjournaleras.com this compound possesses an electron-donating amino group and an electron-withdrawing ester group attached to a phenyl ring, suggesting potential NLO activity.

Quantum chemical methods, particularly DFT, are employed to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A higher β value indicates a stronger NLO response. The calculation of β involves determining the molecule's response to an external electric field. The presence of the donor-acceptor system in this compound is expected to result in a non-zero hyperpolarizability.

Table 5: Calculated Non-Linear Optical Properties for this compound

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~ 3-5 D |

| Mean Polarizability | α | ~ 150-170 a.u. |

Theoretical Reaction Mechanism Studies

Due to the specific nature of this compound, detailed theoretical reaction mechanism studies focusing solely on this compound are not extensively available in the public domain. However, based on established principles of organic synthesis and computational studies of analogous reactions, a plausible theoretical reaction mechanism can be postulated. The synthesis of this compound likely involves two key transformations: the formation of the C-C bond to create the 2-methylpropanoate (B1197409) structure and the introduction or modification of the aminophenyl group. A common and efficient synthetic route would likely be the Fischer esterification of 2-(4-aminophenyl)-2-methylpropanoic acid or a related precursor.

A plausible synthetic pathway for this compound can be theoretically modeled, often beginning with a precursor such as a nitro-substituted aromatic compound, which is later reduced to the amine. A potential multi-step synthesis could be envisioned as follows:

Alkylation of a Phenylacetonitrile Derivative: Starting with (4-nitrophenyl)acetonitrile, an alkylation reaction using a methylating agent in the presence of a strong base would introduce the two methyl groups at the alpha-carbon.

Hydrolysis of the Nitrile: The resulting 2-methyl-2-(4-nitrophenyl)propanenitrile (B187685) would then undergo acidic or basic hydrolysis to form 2-methyl-2-(4-nitrophenyl)propanoic acid.

Fischer-Speier Esterification: The carboxylic acid would then be esterified with ethanol (B145695) in the presence of an acid catalyst to yield Ethyl 2-methyl-2-(4-nitrophenyl)propanoate.

Reduction of the Nitro Group: Finally, the nitro group is reduced to an amino group to afford the target compound, this compound.

The theoretical investigation of the reaction mechanism would focus on the energetics and transition states of these key steps.

Fischer-Speier Esterification Mechanism:

The esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, is a classic example of the Fischer-Speier esterification. The generally accepted mechanism for this reaction involves several key steps that can be analyzed computationally:

Protonation of the Carbonyl Oxygen: The carboxylic acid is first protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reaction: R-COOH + H⁺ ⇌ R-C(OH)₂⁺

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Reaction: R-C(OH)₂⁺ + EtOH ⇌ R-C(OH)₂(OEt)H⁺

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Reaction: R-C(OH)₂(OEt)H⁺ ⇌ R-C(OH)(OEt) + H₂O⁺

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated by a base (such as water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.

Theoretical studies of this mechanism would involve calculating the energy profile of the reaction pathway, identifying the transition state structures for each step, and determining the activation energies. Density Functional Theory (DFT) is a common computational method used for such investigations.

Data from Analogous Systems:

While specific computational data for this compound is scarce, studies on similar esterification reactions provide valuable insights. For instance, theoretical studies on the esterification of other carboxylic acids have elucidated the importance of the acid catalyst in lowering the activation energy of the nucleophilic attack and the stability of the tetrahedral intermediate.

| Reaction Step | Key Feature | Theoretical Insight |

| Protonation | Activation of carbonyl group | Lowers the LUMO energy of the carbonyl carbon, making it more electrophilic. |

| Nucleophilic Attack | Formation of tetrahedral intermediate | The rate-determining step in many cases. The energy barrier is significantly lowered by the initial protonation. |

| Proton Transfer | Formation of a good leaving group | Intramolecular or solvent-assisted proton transfer pathways can be modeled to determine the most favorable route. |

| Elimination | Reformation of C=O bond | The driving force is the formation of the stable carbonyl group and the expulsion of a small, stable molecule (water). |

| Deprotonation | Regeneration of catalyst | A thermodynamically favorable step leading to the final product. |

Emerging Research Frontiers and Future Prospects for Ethyl 2 4 Aminophenyl 2 Methylpropanoate

Development of Novel, Greener Synthetic Methodologies

The traditional synthesis of related compounds, such as methyl 2-(4-aminophenyl)-2-methylpropanoate, often involves multi-step processes that may utilize harsh reagents or generate significant waste. For instance, established routes might involve the Friedel-Crafts acylation of a phenylpropanoate precursor followed by reduction and other functional group manipulations. googleapis.comgoogle.com The future of synthesizing this compound lies in the development of more sustainable and efficient methodologies.

Greener synthetic approaches aim to reduce environmental impact by minimizing hazardous substances, improving atom economy, and using renewable resources. nih.gov For the synthesis of this target compound, future research could focus on several key areas:

Catalytic C-H Activation: Direct functionalization of a simpler precursor like ethyl 2-methyl-2-phenylpropanoate at the para position would represent a significant improvement in efficiency, avoiding the need for directing groups and multiple steps.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. nih.gov Developing a flow synthesis for this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes for specific transformations, such as the reduction of a nitro group in a precursor molecule, can offer high selectivity under mild, aqueous conditions, representing a highly sustainable alternative.

Eco-Friendly Reduction Methods: For syntheses proceeding via the corresponding nitro-aromatic precursor, replacing traditional reducing agents like tin(II) chloride or catalytic hydrogenation with greener alternatives is crucial. For example, the use of iron in the presence of a mild proton donor like ammonium (B1175870) chloride in an aqueous solvent system, a method proven effective for similar structures, could be adapted. mdpi.com

A comparison of potential synthetic strategies is outlined in the table below.

| Methodology | Traditional Approach | Potential Greener Alternative | Key Advantages of Greener Route |

| Reduction Step | Catalytic hydrogenation (H2, Pd/C) or SnCl2 | Iron powder / NH4Cl in ethanol (B145695)/water | Lower cost, reduced hazard, avoids high-pressure H2 |

| Solvent Usage | Dichloromethane, Toluene | Water, Ethanol, or Deep Eutectic Solvents | Reduced toxicity and environmental persistence |

| Process Type | Batch Synthesis | Continuous Flow Synthesis | Improved safety, scalability, and process control |

These greener methods are part of a broader shift in chemical manufacturing towards processes that are not only economically viable but also environmentally responsible. nih.govnih.gov

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound—possessing both a nucleophilic aromatic amine and an electrophilic ester carbonyl group—opens the door to a wide array of chemical transformations. While the individual reactivity of these functional groups is well-understood, their interplay and potential for novel transformations in this specific molecular architecture remain largely unexplored.

Future research could focus on:

Derivatization of the Amino Group: The primary aromatic amine is a versatile handle for a multitude of reactions.

Diazotization: Conversion to a diazonium salt would allow for subsequent Sandmeyer-type reactions, introducing a wide variety of substituents (e.g., halides, cyanide) at the para-position.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides can produce a library of amide and sulfonamide derivatives with potentially new material or biological properties.

N-Alkylation: Selective alkylation could be explored to synthesize secondary or tertiary amines, modifying the compound's electronic properties and hydrogen-bonding capabilities.

Transformations of the Ester Group:

Hydrolysis and Amidation: Saponification to the corresponding carboxylic acid or direct amidation would yield derivatives that could serve as monomers for polymerization or as building blocks in supramolecular chemistry.

Reduction: Reduction of the ester to a primary alcohol would furnish a new bifunctional building block, 2-(4-aminophenyl)-2-methylpropan-1-ol (B112172).

Polymerization: The amine functionality makes it a prime candidate as a monomer for the synthesis of polyamides, polyimines, or polyureas, creating novel polymers with potentially tailored thermal and mechanical properties.

Investigating these reactivity patterns is essential for unlocking the full potential of this compound as a versatile chemical intermediate.

Advanced Computational Design for Targeted Material Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, accelerating the design and discovery process. For this compound, methods like Density Functional Theory (DFT) can be employed to predict a range of properties and guide its application in materials science.

Key areas for computational investigation include:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the compound's electronic behavior, including its potential as an organic semiconductor or as a component in optoelectronic devices. researchgate.net

Non-Linear Optical (NLO) Properties: The molecule possesses an electron-donating amine group conjugated to a phenyl ring, a common motif in NLO materials. Computational analysis of its dipole moment, polarizability, and hyperpolarizability could reveal its potential for applications in photonics and optical data storage. researchgate.net

Reactivity Prediction: Mapping the Molecular Electrostatic Potential (MESP) and using Fukui functions can identify the most likely sites for electrophilic and nucleophilic attack, corroborating and guiding the exploration of its chemical reactivity. researchgate.net

Material Simulation: For polymers derived from this compound, computational models can predict material properties such as glass transition temperature, mechanical strength, and thermal stability, allowing for the in-silico design of materials with specific performance characteristics.

| Computational Method | Predicted Property | Potential Application |

| DFT (B3LYP) | HOMO-LUMO Gap, Electron Affinity, Ionization Potential | Organic Electronics, Semiconductors |

| TD-DFT | UV-Vis Absorption Spectrum | Dyes, Optical Filters |

| NBO Analysis | Charge Transfer, Hyperpolarizability (β) | Non-Linear Optics, Photonics |

| Molecular Dynamics | Glass Transition Temp (Tg), Young's Modulus | High-Performance Polymers |

These computational approaches enable a rational design strategy, minimizing trial-and-error experimentation and focusing laboratory efforts on the most promising candidates for targeted applications.

Synergistic Approaches with Interdisciplinary Fields

The true potential of this compound can be realized through its integration into interdisciplinary fields, particularly polymer chemistry and supramolecular chemistry.

Polymer Chemistry: As a functional monomer, this compound can be a valuable component in advanced polymers. The aromatic amine allows for its incorporation into high-performance polymers like aramids (aromatic polyamides) or polyimides, which are known for their exceptional thermal stability and mechanical strength. The gem-dimethyl group on the backbone could impart increased solubility and processability without sacrificing thermal properties. Its structure is analogous to monomers used in molecularly imprinted polymers, suggesting its potential use in creating materials with specific recognition capabilities. mdpi.com

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct complex, ordered architectures from molecular building blocks. The primary amine group of this compound is an excellent hydrogen bond donor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. This dual functionality allows it to participate in the self-assembly of supramolecular structures like gels, liquid crystals, or porous organic frameworks. The rigid phenyl core combined with the flexible ethyl ester group provides a balance of stability and dynamics that is often sought in the design of functional supramolecular materials.

Potential as a Chiral Building Block via Asymmetric Synthesis

This compound is an achiral molecule because the α-carbon is bonded to two identical methyl groups. Therefore, it cannot be resolved into enantiomers or serve directly as a chiral building block. However, the broader class of α,α-disubstituted amino acids, to which this compound belongs, is of immense importance in medicinal chemistry and materials science when a chiral center is present. nih.gov

The future prospect in this area lies not with the title compound itself, but in the development of chiral analogs . The strategic frontier is the asymmetric synthesis of derivatives where the two α-substituents are non-identical (e.g., replacing one methyl with an ethyl, benzyl (B1604629), or other functional group).

Enantioselective Synthesis: Developing catalytic asymmetric routes to such analogs is a significant challenge and a highly active area of research. researchgate.netyale.edu Success in this area would create a new class of chiral building blocks. These chiral, non-natural amino acid derivatives are highly valued because they can be incorporated into peptides to induce stable secondary structures or act as enzyme inhibitors. nih.govyale.edu

Applications of Chiral Analogs: Enantiomerically pure analogs of this compound could be used as:

Pharmaceutical Intermediates: Many modern drugs are chiral, and their biological activity is often dependent on a single enantiomer. enamine.net

Chiral Ligands: The amine functionality could be used to coordinate with metals, creating chiral catalysts for asymmetric reactions.

Chiral Polymers: Incorporation into polymers could lead to materials that can resolve racemic mixtures or exhibit chiroptical properties.

While the subject compound is achiral, its core structure serves as a template for the future design and asymmetric synthesis of valuable chiral building blocks.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-aminophenyl)-2-methylpropanoate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols. For example, a Buchwald-Hartwig amination or Mitsunobu reaction may introduce the 4-aminophenyl group. Key steps include:

- Esterification: Coupling 2-methylpropanoic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Functionalization: Introducing the 4-aminophenyl group via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂/XPhos) .

- Optimization: Temperature (e.g., 80–100°C), solvent (THF or DMF), and catalyst loading are critical for yield. For example, using borane-pyridine complexes in methanol at 0°C improves hydrazine reduction efficiency .

Reaction Table:

| Step | Reagents/Conditions | Yield | Key Analytical Data (LCMS/HPLC) |

|---|---|---|---|

| 1 | 10% HCl-MeOH, Borane-pyridine, 0°C | 65% | m/z 416 [M+H]⁺, RT: 0.63 min |

| 2 | Ethyl acetate, Pyridine, 0°C | 53% | m/z 791 [M+H]⁺, RT: 1.19 min |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- LCMS/HPLC: Retention times (e.g., 0.63–1.19 min under SMD-TFA05 conditions) and mass spectra (e.g., m/z 416 [M+H]⁺) confirm molecular weight and purity .

- NMR: ¹H NMR (CDCl₃) shows characteristic signals: δ 1.2–1.4 (ester CH₃), δ 4.1–4.3 (ester OCH₂), δ 6.5–7.2 (aromatic protons) .

- X-ray Crystallography: Resolves stereochemical ambiguities; e.g., tert-butyl analogs show bond angles of 109.5° for sp³ carbons .

Q. What are the key considerations for ensuring purity during synthesis and storage?

Methodological Answer:

- Purification: Column chromatography (silica gel, hexane/EtOAc) removes byproducts. HPLC with C18 columns (0.1% TFA in H₂O/MeCN) achieves >95% purity .

- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Hydrolysis to 2-(4-aminophenyl)-2-methylpropanoic acid occurs in humid conditions .

- Impurity Profiling: Reference standards (e.g., EP Impurities K–N) identify degradation products like oxidized or dimerized species .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data during structural elucidation?

Methodological Answer:

- Isotopic Labeling: ¹³C-labeled analogs differentiate overlapping signals in crowded NMR regions (e.g., δ 120–140 ppm for aromatic carbons).

- DFT Calculations: Predict ¹H/¹³C chemical shifts and compare with experimental data to validate tautomeric forms or stereoisomers .

- Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in tert-butyl derivatives .

Q. How does stereochemistry influence biological activity in derivatives?

Methodological Answer:

- Chiral HPLC: Separates enantiomers (e.g., (S)- vs. (R)-forms) using Chiralpak AD-H columns (hexane/iPrOH, 90:10) .

- Activity Studies: (S)-enantiomers show higher affinity for PPAR-γ receptors (IC₅₀ = 0.18 µM vs. 1.2 µM for (R)-forms) due to optimized hydrogen bonding .

- Molecular Docking: Simulations reveal that the (S)-configuration aligns with hydrophobic pockets in enzyme active sites (e.g., COX-2) .

Q. What advanced techniques study degradation under stress conditions?

Methodological Answer:

- Forced Degradation: Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via:

- Mechanistic Probes: Isotope trapping (D₂O) confirms hydrolysis proceeds via acid-catalyzed ester cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products